molecular formula C22H22N10Na2O12S2 B1167738 disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-oxido-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate CAS No. 104393-00-2

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-oxido-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate

Cat. No.: B1167738
CAS No.: 104393-00-2
M. Wt: 728.6 g/mol
InChI Key: WGJXEHGALNGLAS-LDZIOWNMSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pirazmonam sodium is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The key steps include:

Industrial Production Methods

Industrial production of pirazmonam sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Pirazmonam sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of pirazmonam sodium, which may have altered antibacterial properties or enhanced stability .

Properties

CAS No.

104393-00-2

Molecular Formula

C22H22N10Na2O12S2

Molecular Weight

728.6 g/mol

IUPAC Name

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[(Z)-N-[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonyl-C-oxidocarbonimidoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C22H24N10O12S2.2Na/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9;;/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39);;/q;2*+1/p-2/b28-14-;;

InChI Key

WGJXEHGALNGLAS-LDZIOWNMSA-L

Isomeric SMILES

CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)/C(=N/S(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O)/[O-].[Na+].[Na+]

Canonical SMILES

CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O)[O-].[Na+].[Na+]

Origin of Product

United States

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